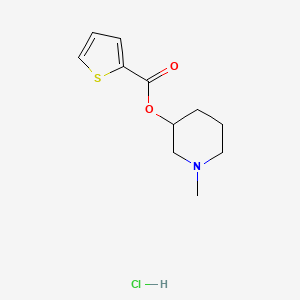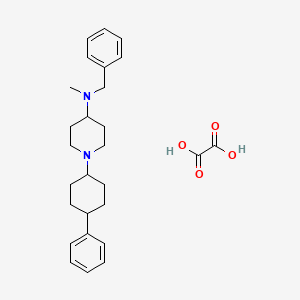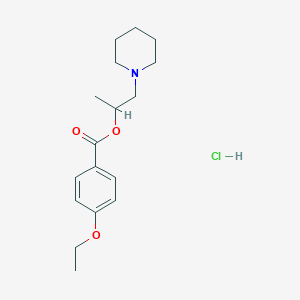![molecular formula C20H36N2O4 B3973515 1-[1-(4-methylcyclohexyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973515.png)
1-[1-(4-methylcyclohexyl)-4-piperidinyl]azepane oxalate
Übersicht
Beschreibung
1-[1-(4-methylcyclohexyl)-4-piperidinyl]azepane oxalate, commonly known as MEAI, is a chemical compound that belongs to the class of psychoactive substances. MEAI is a derivative of the piperidine and azepane families and is known to have stimulating effects on the central nervous system. In
Wirkmechanismus
MEAI acts on the central nervous system by binding to the dopamine, norepinephrine, and serotonin transporters. This binding leads to an increase in the release of these neurotransmitters, resulting in a stimulatory effect. MEAI also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects
The stimulatory effect of MEAI on the central nervous system leads to an increase in alertness, focus, and energy. It also has an appetite suppressant effect, which can be useful in weight management. MEAI has been found to increase heart rate and blood pressure, which can be detrimental to individuals with cardiovascular problems.
Vorteile Und Einschränkungen Für Laborexperimente
MEAI has been used in lab experiments to study its effects on the central nervous system. Its stimulatory effect on neurotransmitter release and inhibition of reuptake make it a useful tool in studying the regulation of mood, behavior, and cognitive function. However, its effects on heart rate and blood pressure can limit its use in certain experiments.
Zukünftige Richtungen
Further research is needed to fully understand the effects of MEAI on the central nervous system. Studies could focus on its long-term effects on neurotransmitter regulation and the potential for addiction. MEAI could also be studied in combination with other psychoactive substances to understand its interactions and potential therapeutic uses.
Conclusion
MEAI is a chemical compound that has been used in scientific research to study its effects on the central nervous system. Its stimulatory effect on neurotransmitter release and inhibition of reuptake make it a useful tool in studying the regulation of mood, behavior, and cognitive function. However, its effects on heart rate and blood pressure can limit its use in certain experiments. Further research is needed to fully understand the effects of MEAI on the central nervous system and its potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
MEAI has been used in scientific research to study its effects on the central nervous system. It has been found to have a stimulatory effect on the release of dopamine, norepinephrine, and serotonin. These neurotransmitters are responsible for regulating mood, behavior, and cognitive function. MEAI has also been found to have an inhibitory effect on the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain.
Eigenschaften
IUPAC Name |
1-[1-(4-methylcyclohexyl)piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2.C2H2O4/c1-16-6-8-17(9-7-16)20-14-10-18(11-15-20)19-12-4-2-3-5-13-19;3-1(4)2(5)6/h16-18H,2-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVYQHSJDHTLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (2R*,4S*)-4-hydroxy-1-[(2'-methylbiphenyl-4-yl)carbonyl]piperidine-2-carboxylate](/img/structure/B3973441.png)
![N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide](/img/structure/B3973450.png)
![1-benzyl-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973454.png)

![2-[1-(2-pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3973480.png)

![{1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B3973489.png)
![4-(5-{[1-(3,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B3973493.png)

![1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973507.png)

